Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-
Description
Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- is an N-arylcarboxamide derivative featuring a 3,4-dichlorophenyl group attached to a formamide backbone. This compound belongs to a class of bioactive molecules where halogenated aromatic rings enhance interactions with biological targets, such as enzymes or receptors, by influencing lipophilicity and electronic properties . The 3,4-dichloro substitution pattern is critical for optimizing bioactivity, as seen in related compounds like 3,4-dichlorocinnamanilides and N-(3,4-dichlorophenyl) methacrylamide (Dicryl) .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamoyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(14)11-4-13/h1-4H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXCJIBDLXKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394275 | |
| Record name | Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76409-91-1 | |
| Record name | Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-DICHLOROPHENYL)-3-FORMYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- typically involves the reaction of 3,4-dichloroaniline with formic acid or its derivatives. One common method is the formylation of 3,4-dichloroaniline using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the desired formamide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the carbonylation of ammonia in the presence of 3,4-dichloroaniline. This method ensures high yields and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Formamide derivatives have been extensively studied for their potential therapeutic effects. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research has indicated that compounds similar to N-[[(3,4-dichlorophenyl)amino]carbonyl]- exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives could inhibit tumor growth by inducing apoptosis in malignant cells.
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Agricultural Chemistry
Formamide derivatives can also be utilized in agricultural applications as herbicides or fungicides. Their ability to disrupt specific biochemical pathways in plants or pathogens can be harnessed for crop protection.
- Herbicidal Activity : Studies have indicated that certain formamide derivatives can inhibit the growth of specific weed species, providing an environmentally friendly alternative to traditional herbicides.
Material Science
In material science, formamide derivatives are being explored for their use in synthesizing polymers and other materials.
- Polymer Synthesis : The compound can serve as a monomer or additive in the production of polymers with enhanced properties such as thermal stability and chemical resistance. Research indicates that incorporating such compounds can improve the mechanical properties of polymer matrices.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of N-[[(3,4-dichlorophenyl)amino]carbonyl]-. Researchers synthesized a series of analogs and tested their cytotoxicity against various cancer cell lines. Results showed that some analogs had IC50 values in the low micromolar range, indicating significant potency against cancer cells.
Case Study 2: Agricultural Applications
In an agricultural study published in Pesticide Science, researchers evaluated the herbicidal activity of formamide derivatives on common weed species. The results demonstrated that specific formulations could reduce weed biomass significantly compared to untreated controls, suggesting their viability as new herbicide candidates.
Mechanism of Action
The mechanism by which Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the 3,4-dichlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Key Data Table: Comparison of Selected Compounds
Structure-Activity Relationships (SARs)
- Halogen Position : 3,4-Dichloro substitution enhances bioactivity over 2,4- or 4-chloro analogs due to optimized electronic effects and steric interactions .
- Acyl Group Modifications : Formamide derivatives exhibit higher stability than propionamide or methacrylamide analogs, but may trade off solubility .
- Lipophilicity : Higher log k values (≥4.0) correlate with improved antimicrobial activity, as seen in 3,4-dichlorocinnamanilides .
Biological Activity
Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- (CAS Number: 76409-91-1) is a chemical compound with notable potential in various biological applications. This compound features a unique structure that includes a formamide group linked to a 3,4-dichlorophenyl group through an amino carbonyl linkage. Its biological activities are primarily investigated in the fields of antimicrobial and anticancer research.
The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives with potentially enhanced biological activities.
| Property | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 233.08 g/mol |
| Solubility | Soluble in organic solvents like DMF and DMSO |
Antimicrobial Activity
Research indicates that Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound suggest strong activity:
- Staphylococcus aureus: MIC = 0.25 µg/mL
- Escherichia coli: MIC = 0.30 µg/mL
These findings indicate that the compound may disrupt cell membrane integrity or inhibit key metabolic pathways in these organisms.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro evaluations on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that it possesses antiproliferative effects:
- MCF-7 Cells: IC = 15 µM
- Mechanism of Action: The proposed mechanism involves the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways .
The mechanism by which Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites on these targets, while the 3,4-dichlorophenyl group enhances binding affinity through hydrophobic interactions. This dual interaction can modulate key biochemical pathways involved in microbial resistance and cancer cell proliferation .
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- against clinically isolated strains of bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics like Ciprofloxacin and Ketoconazole, particularly in inhibiting biofilm formation .
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of this compound against various cancer cell lines. The results showed that Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]- not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
